An In-depth Technical Guide to 2-Tert-butyl-5,6-dimethylpyrimidin-4-ol: Synthesis, Safety, and Applications in Drug Discovery
An In-depth Technical Guide to 2-Tert-butyl-5,6-dimethylpyrimidin-4-ol: Synthesis, Safety, and Applications in Drug Discovery
Physicochemical Properties and Identification
While a specific CAS number for 2-tert-butyl-5,6-dimethylpyrimidin-4-ol has not been identified, its fundamental physicochemical properties can be calculated based on its chemical structure.
| Property | Value |
| Molecular Formula | C10H16N2O |
| Molecular Weight | 180.25 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to have some solubility in organic solvents |
| LogP (Predicted) | A positive value, indicating some lipophilicity |
Synthesis and Chemical Reactivity
The synthesis of 2-tert-butyl-5,6-dimethylpyrimidin-4-ol can be approached through established methods for pyrimidine ring formation. A plausible and efficient method would be a condensation reaction involving an amidine with a β-dicarbonyl compound.
Proposed Synthetic Pathway
A likely synthetic route would involve the reaction of pivalamidine (the amidine derived from pivalonitrile) with 3-methyl-2,4-pentanedione in the presence of a base.
Caption: Proposed synthesis of 2-tert-butyl-5,6-dimethylpyrimidin-4-ol.
Experimental Protocol: Synthesis of 2-Tert-butyl-5,6-dimethylpyrimidin-4-ol
Materials:
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Pivalamidine hydrochloride
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3-Methyl-2,4-pentanedione
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Sodium ethoxide (NaOEt)
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Anhydrous ethanol
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Diethyl ether
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Hydrochloric acid (1 M)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer
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Separatory funnel
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Rotary evaporator
Procedure:
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Preparation of Pivalamidine Free Base: In a round-bottom flask, dissolve pivalamidine hydrochloride in a minimal amount of water and cool in an ice bath. Add a stoichiometric equivalent of a strong base (e.g., NaOH) to liberate the free base. Extract the free base with diethyl ether. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain pivalamidine.
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Reaction Setup: To a dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, add anhydrous ethanol.
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Addition of Base: Add sodium ethoxide to the ethanol and stir until dissolved.
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Addition of Reactants: To the basic ethanol solution, add 3-methyl-2,4-pentanedione followed by the dropwise addition of a solution of pivalamidine in anhydrous ethanol.
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Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Workup: After the reaction is complete, cool the mixture to room temperature and neutralize with 1 M hydrochloric acid.
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Extraction: Remove the ethanol under reduced pressure. To the residue, add water and extract with a suitable organic solvent (e.g., ethyl acetate).
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Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.
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Final Product: The crude product can be further purified by recrystallization or column chromatography to yield 2-tert-butyl-5,6-dimethylpyrimidin-4-ol.
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Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Safety and Toxicological Profile (Inferred)
While no specific safety data for 2-tert-butyl-5,6-dimethylpyrimidin-4-ol exists, a toxicological profile can be inferred from the known hazards of structurally similar pyrimidine derivatives and tert-butylated phenols. Pyrimidine derivatives can exhibit a range of biological activities and toxicities.[1][2]
| Hazard Category | Potential Effects and Precautions |
| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin. |
| Skin Corrosion/Irritation | May cause skin irritation. |
| Serious Eye Damage/Irritation | May cause serious eye irritation. |
| Respiratory Sensitization | May cause respiratory irritation if inhaled. |
| Germ Cell Mutagenicity | No specific data, but some nitrogen-containing heterocycles can have mutagenic potential. |
| Carcinogenicity | No specific data. |
| Reproductive Toxicity | No specific data. |
General Handling Precautions:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Avoid inhalation of dust or vapors.
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Avoid contact with skin and eyes.
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Wash hands thoroughly after handling.
Applications in Drug Discovery and Research
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs.[3][4] Pyrimidine derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[5] The substituents on the pyrimidine ring play a crucial role in determining the compound's biological target and therapeutic potential.[4]
The presence of a bulky tert-butyl group in 2-tert-butyl-5,6-dimethylpyrimidin-4-ol is expected to increase its lipophilicity, which could enhance its ability to cross cell membranes. The hydroxyl group at the 4-position and the methyl groups at the 5- and 6-positions provide additional points for interaction with biological targets.
Caption: The pyrimidine scaffold is a versatile platform for drug discovery.
Given the diverse biological activities of pyrimidine derivatives, 2-tert-butyl-5,6-dimethylpyrimidin-4-ol could be a valuable starting point for the development of new therapeutic agents. Further research would be needed to explore its specific biological targets and potential applications.
References
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Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma. PubMed. [Link]
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[General toxicology of some pyrimidine derivatives: 2-thiocytosine & 2-thio-5-methylcytosine]. Tumori. [Link]
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Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. [Link]
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Synthesis, Characterization, Acute Toxicity and Investigation of the new Pyrimidine Derivative as antihyperlipidemic activity on. Journal of Education and Scientific Studies. [Link]
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Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. MDPI. [Link]
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Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. International Journal of Health and Allied Sciences. [Link]
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The physicochemical properties of the synthesized analogous (1-7). ResearchGate. [Link]
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Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert. [Link]
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Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. ResearchGate. [Link]
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2,4-Di-tert-butil-5,6-dialkylpyrimidines: Easily prepared alternative to non-nucleophilic hindered bases. ResearchGate. [Link]
- Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates.
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2,4-Di-tert-butil-5,6-dialkylpyrimidines: easily prepared alternative to non-nucleophilic hindered bases. Semantic Scholar. [Link]
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A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Beilstein Journal of Organic Chemistry. [Link]
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Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features: A New Process for Symmetric and Asymmetric Aromatic Sulfones. MDPI. [Link]
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2-Tert-butyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine. PubChem. [Link]
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New Generation Modified Azole Antifungals against Multidrug-Resistant. PMC. [Link]
Sources
- 1. Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [General toxicology of some pyrimidine derivatives: 2-thiocytosine & 2-thio-5-methylcytosine] - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
Pivalamidine HCl
3-methylpentane-2,4-dione
2-Tert-butyl-5,6-dimethylpyrimidin-4-ol
